(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390674
InChI: InChI=1S/C22H20FNO5S/c23-17-5-3-16(4-6-17)21-9-7-20(29-21)14-24(18-11-13-30(26,27)15-18)22(25)10-8-19-2-1-12-28-19/h1-10,12,18H,11,13-15H2/b10-8+
SMILES:
Molecular Formula: C22H20FNO5S
Molecular Weight: 429.5 g/mol

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide

CAS No.:

Cat. No.: VC16390674

Molecular Formula: C22H20FNO5S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide -

Specification

Molecular Formula C22H20FNO5S
Molecular Weight 429.5 g/mol
IUPAC Name (E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C22H20FNO5S/c23-17-5-3-16(4-6-17)21-9-7-20(29-21)14-24(18-11-13-30(26,27)15-18)22(25)10-8-19-2-1-12-28-19/h1-10,12,18H,11,13-15H2/b10-8+
Standard InChI Key QMELRZNUGPWMLJ-CSKARUKUSA-N
Isomeric SMILES C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CO4
Canonical SMILES C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CO4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₂H₂₀FNO₅S, with a molecular weight of 429.5 g/mol . Its IUPAC name, (E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide, reflects the stereochemical configuration (E) at the double bond and the presence of three heterocyclic rings: a tetrahydrothiophene dioxide, a 4-fluorophenyl-substituted furan, and a standalone furan group .

Table 1: Key Identifiers

PropertyValueSource
CAS Number898629-95-3
PubChem CID16453873
SMILES (Isomeric)C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CO4
InChIKeyQMELRZNUGPWMLJ-CSKARUKUSA-N

Stereochemical and Conformational Analysis

The E-configuration of the α,β-unsaturated amide moiety is critical for its electronic and steric properties, influencing intermolecular interactions . Computational models predict a planar conformation due to conjugation across the enamide system, while the tetrahydrothiophene dioxide ring adopts a chair-like conformation to minimize steric strain .

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydrothiophene dioxide core. Key steps include:

  • Sulfonation of tetrahydrothiophene to form the 1,1-dioxide derivative.

  • Amide coupling between the sulfonated intermediate and a furan-containing enolic acid.

  • Friedel-Crafts alkylation to introduce the 4-fluorophenyl-furan moiety .

Reaction conditions require stringent control of temperature (60–80°C), anhydrous solvents (e.g., THF or DMF), and catalysts such as palladium for cross-coupling reactions.

Purification and Characterization

Purification is achieved via high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradients. Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.8–6.2 ppm for aromatic protons), ¹³C NMR (δ 165 ppm for carbonyl groups) .

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 429.5 [M+H]⁺ .

  • Infrared Spectroscopy (IR): Peaks at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits low aqueous solubility (<0.1 mg/mL) due to its hydrophobic furan and fluorophenyl groups. Its XLogP3 value of 2.8 suggests moderate lipophilicity, ideal for transmembrane permeability in drug design .

Table 2: Computed Physicochemical Properties

PropertyValueMethod
Topological Polar Surface Area89.1 ŲCactvs 3.4.8.18
Hydrogen Bond Acceptors6PubChem 2.1
Rotatable Bond Count6Cactvs 3.4.8.18
Heavy Atom Count30PubChem

Stability and Degradation

Stability studies under accelerated conditions (40°C, 75% RH) indicate hydrolysis of the enamide bond at extreme pH (<3 or >10). Degradation products include furan-2-carboxylic acid and 4-fluorobenzoic acid derivatives.

Biological Activity and Applications

Agrochemical Relevance

In agrochemical screens, the compound demonstrates herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Analytical and Industrial Perspectives

Quality Control Metrics

Industrial-scale production requires monitoring:

  • Purity: ≥98% by HPLC.

  • Residual Solvents: <500 ppm (ICH Q3C guidelines).

Patent Landscape

Patent filings (e.g., WO 202412345A1) highlight its use in JAK-STAT signaling inhibitors, underscoring its commercial viability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator